![molecular formula C15H13N5O5S2 B2539177 4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide CAS No. 1021262-57-6](/img/structure/B2539177.png)
4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, a class of organic compounds with diverse biological activities . It has been identified as an inhibitor of MDM2–p53, a protein-protein interaction that plays a crucial role in cell cycle regulation and apoptosis .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, which this compound is a part of, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are popular due to their efficiency and versatility .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectral techniques, including 1H and 13C NMR, LCMS, and FT-IR .Aplicaciones Científicas De Investigación
CDK2 Inhibition and Anti-Tumor Activity
A novel series of pyrimidine-benzenesulfonamide derivatives have been designed as potential cyclin-dependent kinase 2 (CDK2) inhibitors based on molecular docking simulation studies. The synthesis process involved 6-(3,4-dimethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile as a key starting compound. These derivatives demonstrated anti-proliferative activity against cultured human Hela cell lines, suggesting their potential application in cancer therapy (Fathalla et al., 2012).
Antitumor and Antibacterial Agents
A series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzenesulfonamides were synthesized and evaluated for their in vitro activity against various human tumor cell lines and for antibacterial activity. Some compounds showed higher activity against liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460) cell lines than the reference drug, doxorubicin, and also exhibited high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).
Photosensitizer for Photodynamic Therapy
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These properties suggest their potential application as photosensitizers in photodynamic therapy for cancer treatment, with good fluorescence properties and high singlet oxygen quantum yield important for Type II mechanisms (Pişkin et al., 2020).
A2B Adenosine Receptor Antagonists
A new series of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides has been identified as potent A2B adenosine receptor antagonists. These compounds have been evaluated for their binding affinities for the human A2B, A1, and A3 adenosine receptors, showing high affinity and selectivity, indicating their potential for developing new therapies targeting these receptors (Esteve et al., 2006).
Mecanismo De Acción
While the exact mechanism of action for this compound is not specified in the retrieved papers, it’s known that it inhibits the MDM2–p53 interaction . This interaction is crucial in cell cycle regulation and apoptosis, suggesting that this compound could have potential applications in cancer treatment .
Propiedades
IUPAC Name |
4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5S2/c1-8-6-12(19-25-8)20-27(23,24)10-4-2-9(3-5-10)16-7-11-13(21)17-15(26)18-14(11)22/h2-7H,1H3,(H,19,20)(H3,17,18,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRXJDPUBIJGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.